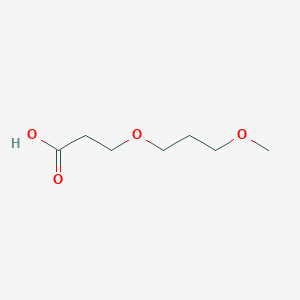
Acide 3-(3-méthoxypropoxy)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropoxy)propanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring a methoxypropoxy group attached to the propanoic acid backbone.
Applications De Recherche Scientifique
3-(3-Methoxypropoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as perfluoroalkylated substances (pfas), can activate human nuclear receptors .
Mode of Action
It’s structurally similar compounds, such as pfas, have been shown to activate peroxisome proliferator-activated receptor alpha (pparα) .
Biochemical Pathways
Related compounds like 3-hydroxypropionic acid (3-hp) are known to be involved in autotrophic carbon dioxide (co2) assimilation pathway .
Pharmacokinetics
It is known that the compound is volatile and starts to decompose thermally at 125°c with completion at 175°c . This suggests that the compound’s bioavailability may be influenced by its volatility and thermal stability.
Result of Action
Related compounds like pfas have been shown to have diverse biological effects, including effects on adipose and bone differentiation .
Action Environment
It is known that the compound is volatile and starts to decompose thermally at 125°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.
Analyse Biochimique
Biochemical Properties
3-(3-Methoxypropoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and aspartate aminotransferase . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion of substrates and the production of essential metabolites.
Cellular Effects
The effects of 3-(3-Methoxypropoxy)propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance estrogen receptor β activity and androgen receptor activity in human cell lines . These effects are significant as they can alter cellular responses and metabolic activities, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 3-(3-Methoxypropoxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes like 3-hydroxypropionate dehydrogenase, which plays a role in the β-alanine pathway . These interactions are essential for the compound’s biochemical activity and its influence on metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxypropoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(3-Methoxypropoxy)propanoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause significant changes in metabolic pathways and lead to adverse health effects . It is crucial to determine the optimal dosage to maximize benefits and minimize risks.
Metabolic Pathways
3-(3-Methoxypropoxy)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it is part of the β-alanine pathway, where it interacts with enzymes like aspartate decarboxylase and β-alanine-pyruvate aminotransferase . These interactions are essential for maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
The transport and distribution of 3-(3-Methoxypropoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(3-Methoxypropoxy)propanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the endoplasmic reticulum and other vesicular structures . This localization is essential for its role in metabolic processes and its interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxypropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with methoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxypropoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of 3-(3-methoxypropoxy)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanoic acid derivatives.
Comparaison Avec Des Composés Similaires
3-Methoxypropanoic acid: A simpler analog with a methoxy group attached to the propanoic acid backbone.
3-(3-Methoxyphenyl)propanoic acid: A compound with a methoxyphenyl group attached to the propanoic acid backbone.
Uniqueness: 3-(3-Methoxypropoxy)propanoic acid is unique due to the presence of the methoxypropoxy group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
3-(3-methoxypropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWXERWUKMMXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2508049.png)
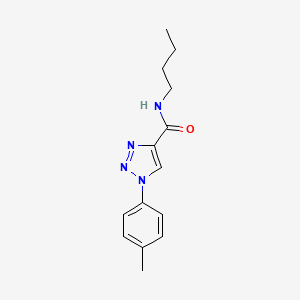

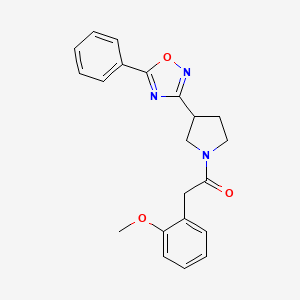
![2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2508054.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
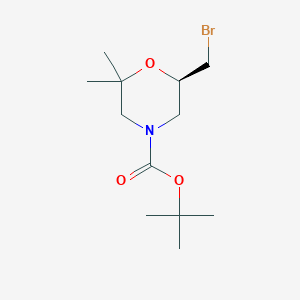
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2508060.png)
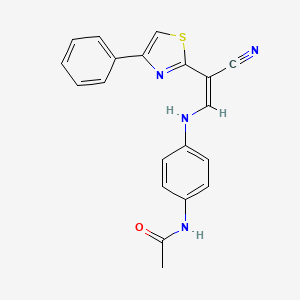
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)
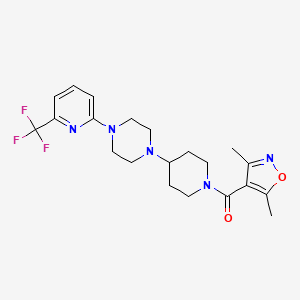
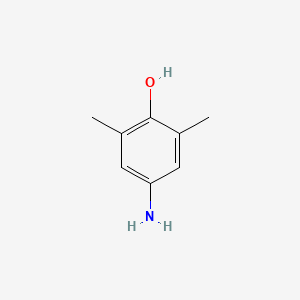
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
